synthesis of [4-(Trifluoromethyl)phenyl]thiourea
synthesis of [4-(Trifluoromethyl)phenyl]thiourea
An In-depth Technical Guide on the Synthesis of [4-(Trifluoromethyl)phenyl]thiourea for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a molecule of significant interest in medicinal chemistry and drug development. This document details two primary synthetic methodologies, including experimental protocols and relevant quantitative data. Furthermore, it elucidates the potential mechanism of action of trifluoromethyl-substituted phenylthioureas as antibacterial agents, supported by a signaling pathway diagram. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to synthesize and evaluate this class of compounds.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a trifluoromethyl group into the phenyl ring of phenylthiourea can significantly enhance its lipophilicity and metabolic stability, often leading to improved pharmacological profiles.[4] [4-(Trifluoromethyl)phenyl]thiourea, in particular, serves as a valuable scaffold in the design of novel therapeutic agents. This guide focuses on the practical synthesis of this target molecule and provides insights into its potential biological applications.
Physicochemical Properties
A summary of the key physicochemical properties of [4-(Trifluoromethyl)phenyl]thiourea is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1736-72-7 | [5][6][7] |
| Molecular Formula | C₈H₇F₃N₂S | [5][6] |
| Molecular Weight | 220.21 g/mol | [5][6][7] |
| Melting Point | 142-146 °C | [5][8] |
| Appearance | Solid | [5] |
Synthesis Methodologies
Two primary routes for the are detailed below. The first method involves the reaction of 4-(trifluoromethyl)aniline with a thiocyanate salt, while the second utilizes 4-(trifluoromethyl)phenyl isothiocyanate and ammonia.
Method 1: From 4-(Trifluoromethyl)aniline and Ammonium Thiocyanate
This method is a common and cost-effective way to synthesize phenylthiourea derivatives. It proceeds via the in-situ formation of an isothiocyanate intermediate from the aniline precursor.
A detailed experimental protocol for a similar synthesis is adapted here for the target molecule.[1][9]
Materials:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Ammonium thiocyanate (1.0 eq)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-(trifluoromethyl)aniline (1.0 equivalent) and a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to 60-70 °C with stirring until the aniline salt is fully dissolved.
-
In a separate flask, dissolve ammonium thiocyanate (1.0 equivalent) in a minimal amount of warm water.
-
Slowly add the ammonium thiocyanate solution to the aniline salt solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure [4-(Trifluoromethyl)phenyl]thiourea.
-
Dry the purified product under vacuum.
While the specific yield for this reaction is not documented in the provided search results, yields for analogous phenylthiourea syntheses are reported to be in the range of 35% to 86%.[1][4]
Method 2: From 4-(Trifluoromethyl)phenyl Isothiocyanate and Ammonia
This method offers a more direct route to the target compound, assuming the availability of the isothiocyanate starting material.
Materials:
-
4-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq)
-
Ammonia solution (e.g., 28% in water) or ammonia gas
-
A suitable solvent (e.g., ethanol, dichloromethane)
Procedure:
-
Dissolve 4-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in a suitable solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted isothiocyanate.
-
If necessary, recrystallize the product from a suitable solvent to obtain pure [4-(Trifluoromethyl)phenyl]thiourea.
Synthesis Workflow
Caption: Synthetic routes to [4-(Trifluoromethyl)phenyl]thiourea.
Potential Mechanism of Action: Antibacterial Activity
Several studies have indicated that thiourea derivatives containing a trifluoromethylphenyl moiety exhibit significant antibacterial activity.[4] A plausible mechanism of action for these compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.
DNA Gyrase and Topoisomerase IV Function:
-
DNA Gyrase: Introduces negative supercoils into DNA, which is essential for the initiation of replication and for relieving the positive supercoils that form ahead of the replication fork.
-
Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[10]
Inhibition of these enzymes by [4-(Trifluoromethyl)phenyl]thiourea would lead to a disruption of DNA replication and cell division, ultimately resulting in bacterial cell death.
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Proposed mechanism of antibacterial action.
Conclusion
This technical guide has outlined robust and reproducible methods for the , a compound with considerable potential in drug discovery. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field. Furthermore, the elucidation of its potential mechanism of action as an inhibitor of bacterial DNA gyrase and topoisomerase IV offers a clear rationale for its further investigation as a novel antibacterial agent. This information is intended to facilitate the advancement of research and development efforts targeting new and effective therapeutic agents.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells [mdpi.com]
- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)phenyl thiourea 97 1736-72-7 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. N-[4-(Trifluoromethyl)phenyl]thiourea, 98% | Fisher Scientific [fishersci.ca]
- 8. 错误页 [amp.chemicalbook.com]
- 9. N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase IV - Wikipedia [en.wikipedia.org]
